1-[6-(2-methylphenoxy)pyrimidin-4-yl]-6,7-dihydro-5H-indazol-4-one
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Overview
Description
1-[6-(2-methylphenoxy)pyrimidin-4-yl]-6,7-dihydro-5H-indazol-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinyl group, a methylphenoxy group, and a tetrahydroindazol-4-one core. Its molecular formula is C18H16N4O2, and it has a molecular weight of 320.35 g/mol .
Preparation Methods
The synthesis of 1-[6-(2-methylphenoxy)pyrimidin-4-yl]-6,7-dihydro-5H-indazol-4-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the pyrimidinyl intermediate: This step involves the reaction of 2-methylphenol with a suitable pyrimidine derivative under basic conditions to form the pyrimidinyl intermediate.
Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form the tetrahydroindazole core.
Final coupling: The final step involves coupling the pyrimidinyl intermediate with the tetrahydroindazole core under acidic conditions to form the desired compound.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow systems to enhance efficiency.
Chemical Reactions Analysis
1-[6-(2-methylphenoxy)pyrimidin-4-yl]-6,7-dihydro-5H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[6-(2-methylphenoxy)pyrimidin-4-yl]-6,7-dihydro-5H-indazol-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 1-[6-(2-methylphenoxy)pyrimidin-4-yl]-6,7-dihydro-5H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
1-[6-(2-methylphenoxy)pyrimidin-4-yl]-6,7-dihydro-5H-indazol-4-one can be compared with other similar compounds, such as:
1-[6-(2-chlorophenoxy)-4-pyrimidinyl]-1,5,6,7-tetrahydro-4H-indazol-4-one: This compound has a similar structure but with a chlorine atom instead of a methyl group, which can lead to different chemical and biological properties.
1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-1,5,6,7-tetrahydro-4H-indazol-4-one: The presence of a methoxy group instead of a methyl group can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N4O2 |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
1-[6-(2-methylphenoxy)pyrimidin-4-yl]-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C18H16N4O2/c1-12-5-2-3-8-16(12)24-18-9-17(19-11-20-18)22-14-6-4-7-15(23)13(14)10-21-22/h2-3,5,8-11H,4,6-7H2,1H3 |
InChI Key |
NBRLQKCSZSDIGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC2=NC=NC(=C2)N3C4=C(C=N3)C(=O)CCC4 |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC=NC(=C2)N3C4=C(C=N3)C(=O)CCC4 |
Origin of Product |
United States |
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